

Application Note: High-Resolution NMR Characterization of 2,4- Bis(allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2,4-Bis(allyloxy)benzaldehyde

CAS No.: 96601-10-4

Cat. No.: B1276245

[Get Quote](#)

Abstract & Scope

This protocol details the structural characterization of **2,4-Bis(allyloxy)benzaldehyde**, a critical intermediate in the synthesis of functionalized Schiff bases and thermosetting polymers.^[3] The presence of two allyloxy chains on an electron-rich aromatic core creates a unique spectral fingerprint. This guide provides a self-validating assignment strategy, distinguishing between the sterically distinct 2-position (ortho-to-carbonyl) and the 4-position (para-to-carbonyl) substituents.^{[1][2][3][4]}

Chemical Context & Structural Logic

The analyte features an electron-withdrawing aldehyde group competing with two electron-donating allyloxy groups.^{[1][2][3][4]}

- The Aldehyde Effect: Strong deshielding of the ortho proton (H-6) and the ortho carbon (C-2).^{[3][4]}
- The Alkoxy Effect: Strong shielding of the ortho and para protons relative to the ether linkage (H-3, H-5).^[3]

- Differentiation: The 2-allyloxy group is spatially proximate to the carbonyl, often resulting in subtle chemical shift differences compared to the 4-allyloxy group due to the "ortho effect" and magnetic anisotropy of the carbonyl bond.[3]

Experimental Protocol

Sample Preparation

To ensure high-resolution data and prevent concentration-dependent shifting:

- Solvent: Chloroform-d (, 99.8% D) with 0.03% v/v TMS.[1][2][3][4]
 - Why: Excellent solubility for organic ethers; TMS provides an internal lock at 0.00 ppm.[1][2][3][4]
- Concentration: Dissolve 10–15 mg of analyte in 0.6 mL solvent.
 - Note: Higher concentrations (>20 mg) may cause viscosity broadening or intermolecular -stacking effects.[1][2][3][4]
- Filtration: Filter through a cotton plug or PTFE syringe filter (0.45 μ m) into a high-precision 5mm NMR tube to remove suspended solids that degrade shimming.[1][2][3][4]

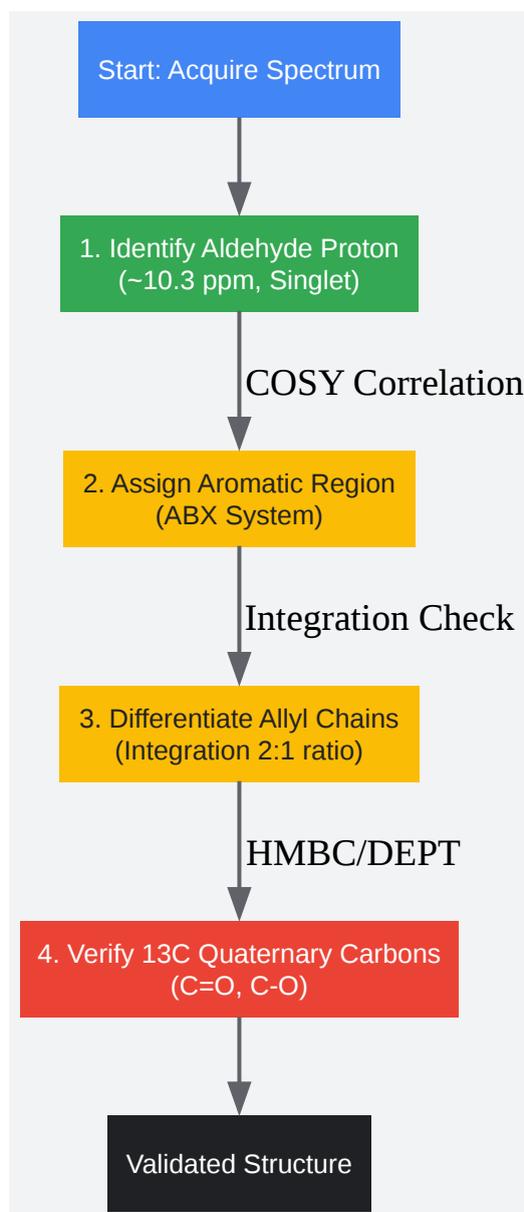
Acquisition Parameters (Standard 400/500 MHz)

- Temperature: 298 K (25°C).[1][2][3][4]
- ^1H NMR:
 - Pulse Angle: 30° (to ensure full relaxation).[1][2][3][4]
 - Relaxation Delay (d1): 2.0 seconds.[1][2][3][4]
 - Scans (ns): 16.
- ^{13}C NMR:

- Decoupling: Proton-decoupled (Waltz-16 or similar).[1][2][3][4]
- Relaxation Delay (d1): 2.0–3.0 seconds (critical for quaternary carbons C-1, C-2, C-4).[1][2][3][4]
- Scans (ns): >1024 (due to lower sensitivity and quaternary carbons).

Structural Elucidation Strategy

The following workflow illustrates the logical pathway for assigning the spectrum, moving from the most distinct signals (Aldehyde) to the most complex (Allyl multiplets).



[Click to download full resolution via product page](#)

Figure 1: Logical workflow for the structural assignment of **2,4-Bis(allyloxy)benzaldehyde**.

1H NMR Characterization (400 MHz, CDCl₃)

The proton spectrum is defined by three distinct regions: the downfield aldehyde, the aromatic core, and the upfield allylic systems.[3]

Assignment Table

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling (J, Hz)	Assignment	Mechanistic Rationale
10.32	Singlet (s)	1H	-	-CHO	Anisotropic deshielding by C=O double bond. [1] [2] [3] [4]
7.81	Doublet (d)	1H	8.8	H-6	Ortho to -CHO; strongly deshielded. [1] [2] [3] [4]
6.54	Doublet of Doublets (dd)	1H	8.8, 2.2	H-5	Meta to -CHO; shielded by C-4 allyloxy group. [1] [2] [3] [4]
6.42	Doublet (d)	1H	2.2	H-3	Ortho to two oxygen atoms (C-2, C-4); most shielded aromatic proton. [1] [2] [3] [4]
6.00 – 6.12	Multiplet (m)	2H	-	-CH= (Allyl)	Methine protons of both allyl chains (often overlapping). [1] [2] [3] [4]

5.30 – 5.50	Multiplet (m)	4H	-	=CH ₂ (Allyl)	Terminal alkene protons (cis/trans splitting).[1] [2][3][4]
4.62	Doublet (d)	2H	5.2	-OCH ₂ - (C-2)	Methylene group ortho to carbonyl (slightly downfield).[1] [2][3][4]
4.58	Doublet (d)	2H	5.2	-OCH ₂ - (C-4)	Methylene group para to carbonyl.[1] [2][3][4]

Detailed Analysis

- The Aromatic ABX System:
 - H-6 is the most downfield aromatic signal due to the electron-withdrawing nature of the aldehyde.[2][3][4]
 - H-5 appears as a doublet of doublets (dd) because it couples to H-6 (ortho, ~8.8 Hz) and H-3 (meta, ~2.2 Hz).[1][2][3][4]
 - H-3 is a sharp doublet (meta coupling only) and is the most upfield aromatic signal due to the synergistic electron donation from the oxygen atoms at positions 2 and 4.[3]
- The Allyl Groups:
 - The allyl groups at C-2 and C-4 are chemically non-equivalent but magnetically similar.[1]
[2][3][4]

- The -OCH₂- doublets often overlap or appear as a broadened doublet around 4.6 ppm.[1][2][3][4] In high-resolution fields (>500 MHz), they resolve into two distinct doublets.[1][2][3][4]
- Validation: The integration of the alkene region (5.3–6.12 ppm) must equal 6 protons relative to the single aldehyde proton.[3]

¹³C NMR Characterization (100 MHz, CDCl₃)

The Carbon-13 spectrum confirms the skeleton, particularly the quaternary carbons which are invisible in ¹H NMR.[3]

Assignment Table

Chemical Shift (δ , ppm)	Type (DEPT-135)	Assignment	Notes
188.2	CH (+)	C=O	Characteristic aldehyde carbonyl.
166.1	C (quat)	C-4	Para-position; strongly deshielded by oxygen. [1][2][3][4]
163.4	C (quat)	C-2	Ortho-position; deshielded by oxygen. [1][2][3][4]
132.4	CH (+)	=CH-	Allylic methines (2 carbons). [1][2][3][4]
130.5	CH (+)	C-6	Ortho to carbonyl.
119.1	C (quat)	C-1	Ipsso to carbonyl. [1][2][3][4]
118.4	CH ₂ (-)	=CH ₂	Terminal alkenes (2 carbons). [1][2][3][4]
106.5	CH (+)	C-5	Shielded aromatic. [1][2][3][4]
99.8	CH (+)	C-3	Most shielded aromatic carbon (between two oxygens). [1][2][3][4]
69.4	CH ₂ (-)	-OCH ₂ -	Allylic methylenes (2 carbons). [1][2][3][4]

DEPT-135 Validation [1][2][3][4]

- Positive Peaks (Up): CH and CH₃. [1][2][3][4] Look for the aldehyde C=O (if coupled), Aromatic C-6, C-5, C-3, and Allylic =CH-. [1][2][3][4]

- Negative Peaks (Down): CH₂. Look for the Allylic -OCH₂- and terminal =CH₂.[\[1\]\[2\]\[3\]\[4\]](#)
- Absent Peaks: Quaternary carbons (C-1, C-2, C-4) will disappear, confirming the substitution pattern.[\[1\]\[2\]\[3\]\[4\]](#)

Troubleshooting & Impurities

Common impurities from the synthesis (Williamson Ether Synthesis) include:

- Allyl Bromide/Chloride: Look for triplets/multiplets at 3.9 ppm (-CH₂-Br) and 5.9 ppm.[\[1\]\[2\]\[3\]\[4\]](#)
- 2,4-Dihydroxybenzaldehyde (Starting Material): Look for broad singlets (exchangeable with D₂O) >9.0 ppm (Phenolic -OH) and a shift in the aromatic region.[\[1\]\[2\]\[3\]\[4\]](#)
- Mono-allylated Intermediate: Integration of the allyl region will be half the expected value (3H instead of 6H relative to CHO).

References

- General ¹H NMR Chemical Shifts
 - Trace Impurities in NMR Solvents. Fulmer, G. R., et al. *Organometallics* 2010, 29, 2176-2179.[\[1\]\[2\]\[3\]\[4\]](#) [Link\[2\]\[3\]\[4\]](#)
- Aromatic Coupling Constants
 - Structure Determination of Organic Compounds.[\[1\]\[2\]\[3\]\[4\]](#) Pretsch, E., et al. Springer, Berlin, Heidelberg.[\[1\]\[2\]\[3\]\[4\]](#) [Link\[2\]\[3\]\[4\]](#)
- Allyloxy Group Characterization
 - Data derived from 4-(Allyloxy)benzaldehyde spectral data.[\[1\]\[2\]\[3\]\[4\]](#) PubChem CID 95942.[\[1\]\[2\]\[3\]\[4\]](#) [Link\[2\]\[3\]\[4\]](#)
- Resorcinol Derivative Shifts

- Spectroscopic identification of 2,4-disubstituted benzaldehydes. SDBS Spectral Database for Organic Compounds.[1][2][3][4] [Link\[2\]\[3\]\[4\]](#)

Disclaimer: Chemical shifts provided are typical values in CDCl_3 . Exact values may vary slightly (± 0.05 ppm) depending on concentration, temperature, and specific instrument calibration.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,4-Bis(benzyloxy)benzaldehyde | $\text{C}_{21}\text{H}_{18}\text{O}_3$ | CID 1809080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Allyloxy)benzaldehyde | $\text{C}_{10}\text{H}_{10}\text{O}_2$ | CID 95942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 4. 2,4-Bis(allyloxy)benzaldehyde | $\text{C}_{13}\text{H}_{14}\text{O}_3$ | CID 5182408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: High-Resolution NMR Characterization of 2,4-Bis(allyloxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1276245#1h-nmr-and-13c-nmr-characterization-of-2-4-bis-allyloxy-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com